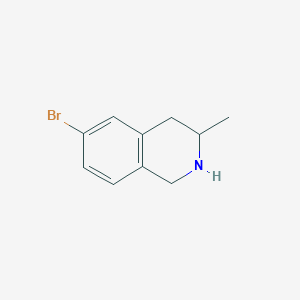

6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWFLRDIGQIIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-45-3 | |

| Record name | 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline"

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Executive Summary

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (6-Br-3-Me-THIQ) is a substituted tetrahydroisoquinoline (THIQ) scaffold of significant interest in medicinal chemistry and drug development. The THIQ nucleus is a core component of numerous alkaloids and pharmacologically active compounds, and the specific incorporation of a bromine atom at the 6-position provides a crucial handle for further chemical modification via cross-coupling reactions, while the 3-methyl group influences stereochemistry and receptor binding. This guide provides a detailed examination of the principal synthetic strategies for accessing this target molecule, focusing on the venerable Pictet-Spengler and Bischler-Napieralski reactions. We will dissect the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of the Substituted THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse biological activities, including antitumor, antihypertensive, and neurotropic effects[1][2]. The strategic functionalization of this core allows for the fine-tuning of its pharmacological profile.

-

The 6-Bromo Group: The bromine atom serves as a versatile functional handle. It is an ideal precursor for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies[3].

-

The 3-Methyl Group: The introduction of a methyl group at the C3 position creates a chiral center, allowing for the exploration of stereospecific interactions with biological targets. The nature and stereochemistry of substituents at this position can significantly impact the potency and selectivity of the resulting compounds.

This guide focuses on robust and well-established methodologies for the construction of the 6-Br-3-Me-THIQ core, providing the foundational knowledge required for its application in advanced drug discovery programs.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary disconnection strategies for the 6-Br-3-Me-THIQ target, corresponding to the two major synthetic routes discussed herein.

Caption: Retrosynthetic pathways for 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.

-

Pictet-Spengler Route: This approach involves the condensation of a β-arylethylamine (3-bromophenethylamine) with an aldehyde (acetaldehyde) to form an imine, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring[4][5][6].

-

Bischler-Napieralski Route: This two-step strategy begins with the cyclodehydration of an N-acyl-β-arylethylamine (N-acetyl-3-bromophenethylamine) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then subsequently reduced to the desired tetrahydroisoquinoline[1][7][8].

Synthetic Strategy I: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis[5]. It constructs the heterocyclic ring in a single, acid-catalyzed step from readily available precursors.

Mechanistic Rationale

The driving force of the reaction is the formation of a highly electrophilic iminium ion, which is necessary to overcome the electron-withdrawing effect of the bromine substituent on the aromatic ring[9].

Caption: Mechanism of the Pictet-Spengler reaction for 6-Br-3-Me-THIQ synthesis.

The presence of the deactivating bromo group on the phenyl ring means that this reaction typically requires harsher conditions (higher temperatures and stronger acids) compared to syntheses with electron-rich aromatic rings[9][10]. Superacid catalysts have been shown to be effective for such less activated substrates[10].

Detailed Experimental Protocol

Precursor Synthesis: 3-Bromophenethylamine The key starting material, 3-bromophenethylamine, can be efficiently prepared by the reduction of 3-bromophenylacetonitrile.

-

Setup: To a hydrogenation vessel, add 3-bromophenylacetonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst: Add Raney Nickel (approx. 5-10% by weight) as the catalyst.

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine, which can be used without further purification.[11]

Pictet-Spengler Cyclization

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or trifluoroacetic acid).

-

Reagent Addition: Add acetaldehyde (1.2 eq) to the solution.

-

Catalysis: Cautiously add a strong acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid (TFA), which can also serve as the solvent.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 4M NaOH) to pH > 10.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.

Synthetic Strategy II: The Bischler-Napieralski Reaction & Reduction

This classical two-step method provides a reliable alternative for synthesizing THIQs. It involves the formation of a 3,4-dihydroisoquinoline, which is a stable intermediate that can be isolated before reduction.

Mechanistic Rationale

The reaction proceeds via an intramolecular electrophilic aromatic substitution, facilitated by a dehydrating agent that activates the amide carbonyl group[8][12].

Caption: Mechanism of the Bischler-Napieralski/Reduction pathway.

The choice of dehydrating agent is critical. Phosphorus oxychloride (POCl₃) is commonly used, but for less reactive substrates like ours (due to the bromo-substituent), stronger conditions such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be required to drive the cyclization[8][12]. The subsequent reduction of the C=N bond is typically achieved with a hydride reducing agent like sodium borohydride (NaBH₄)[1].

Detailed Experimental Protocol

Precursor Synthesis: N-Acetyl-3-bromophenethylamine

-

Setup: Dissolve 3-bromophenethylamine (1.0 eq) in a suitable solvent like dichloromethane in a flask cooled in an ice bath.

-

Base: Add a base, such as triethylamine (1.2 eq), to scavenge the HCl produced.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product, which is often pure enough for the next step.

Bischler-Napieralski Cyclization and Reduction

-

Cyclization: In a flask equipped with a reflux condenser, dissolve N-acetyl-3-bromophenethylamine (1.0 eq) in a high-boiling solvent like toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, ~2-3 eq) and heat the mixture to reflux for several hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC/LC-MS.

-

Work-up (Cyclization): Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and ammonia solution. Extract with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude dihydroisoquinoline.

-

Reduction: Dissolve the crude dihydroisoquinoline intermediate in a protic solvent like methanol or ethanol and cool in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, ~1.5-2.0 eq) portion-wise.

-

Reaction: Stir the reaction at 0°C to room temperature until the reduction is complete.

-

Work-up (Reduction): Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate.

-

Purification: Purify the final crude product by column chromatography to yield pure 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.

Comparative Analysis of Synthetic Routes

The choice between the Pictet-Spengler and Bischler-Napieralski routes depends on several factors, including the availability of starting materials, desired scalability, and tolerance for specific reaction conditions.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski & Reduction |

| Number of Steps | 1 (from phenethylamine) | 2 (from N-acyl phenethylamine) |

| Atom Economy | Higher (loses only H₂O) | Lower (loses H₂O and uses a reducing agent) |

| Key Precursor | β-arylethylamine | N-acyl-β-arylethylamine |

| Reaction Conditions | Often requires strong acids (e.g., H₂SO₄, TFA) and heat, especially for deactivated rings[9][10]. | Cyclization requires a strong dehydrating agent (e.g., POCl₃) and heat; reduction is typically mild (e.g., NaBH₄ at 0°C)[1][13]. |

| Intermediates | Proceeds via a highly reactive iminium ion; no stable intermediate. | A stable 3,4-dihydroisoquinoline intermediate can be isolated and purified before reduction. |

| Potential Issues | May require harsh conditions for deactivated systems. Potential for side reactions if the aldehyde is unstable. | The use of POCl₃ requires careful handling. The two-step nature may lead to lower overall yields. |

| Scalability | Generally considered highly scalable and is used industrially. | Also scalable, but the two-step process adds complexity. |

Conclusion

The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can be reliably achieved through two primary, well-established synthetic strategies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.

-

The Pictet-Spengler reaction offers a more direct, one-pot conversion from 3-bromophenethylamine and acetaldehyde, making it an attractive option for its efficiency and high atom economy. However, the electron-withdrawing nature of the bromine substituent necessitates forceful reaction conditions.

-

The Bischler-Napieralski route provides a more controlled, two-step approach where a stable 3,4-dihydroisoquinoline intermediate can be isolated. This may be advantageous for optimizing individual steps and for purification, though it is a longer sequence.

The selection of the optimal route will ultimately be dictated by the specific context of the research, including available equipment, scale, and the purity requirements of the final compound. Both methods provide a robust foundation for the synthesis of this valuable scaffold, opening the door to further derivatization and the exploration of new chemical entities in drug discovery.

References

-

Organic Chemistry Division. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

- Whaley, W. M. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6.

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

- CN103880745A. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2009). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[6][10]-naphthyridine via Reductive Amination of Schiff's Bases. Retrieved from [Link]

-

Singh, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. Retrieved from [Link]

-

Kul Köprülü, T., et al. (2017). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Retrieved from [Link]

-

eScholarship.org. (n.d.). REVIEW - Modular strategies for the enantioselective synthesis of bisbenzylisoquinoline alkaloids. Retrieved from [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 11. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is paved with meticulous characterization. The physicochemical properties of a molecule are not mere data points; they are the fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.[1] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy, safety, and ultimate success as a therapeutic agent.[2] This guide provides an in-depth examination of the key physicochemical attributes of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, a substituted tetrahydroisoquinoline (THIQ) scaffold of significant interest in medicinal chemistry.[3] The THIQ nucleus is a privileged structure, appearing in a wide array of biologically active natural products and synthetic compounds.[4]

While specific experimental data for 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is not extensively available in public literature, this guide will leverage data from its close structural analog, 6-bromo-1,2,3,4-tetrahydroisoquinoline, to provide a robust framework for understanding its expected properties. We will dissect the probable influence of the C3-methyl group and provide field-proven, detailed experimental protocols for the precise determination of these critical parameters. This approach ensures a scientifically rigorous guide that is both informative and immediately applicable in a research setting.

Molecular Structure and Its Implications

The foundational step in physicochemical characterization is a thorough understanding of the molecule's structure.

Chemical Structure:

-

IUPAC Name: 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

-

CAS Number: 886365-45-3[5]

-

Molecular Formula: C₁₀H₁₂BrN

-

Core Scaffold: A tetrahydroisoquinoline ring system, featuring a bicyclic structure composed of a benzene ring fused to a dihydropyridine ring.

-

Key Substituents:

-

A bromine atom at the C6 position of the aromatic ring.

-

A methyl group at the C3 position of the saturated heterocyclic ring.

-

The presence of the basic secondary amine in the tetrahydroisoquinoline ring, the lipophilic aromatic ring, the electron-withdrawing bromine atom, and the small alkyl substituent all contribute to the molecule's unique physicochemical profile.

Core Physicochemical Properties: A Predictive and Experimental Overview

The following sections detail the key physicochemical properties of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. Where experimental data for the target compound is unavailable, data for the close analog, 6-bromo-1,2,3,4-tetrahydroisoquinoline, is presented as a baseline, followed by an expert analysis of the likely impact of the 3-methyl group.

Table 1: Summary of Physicochemical Properties

| Property | Value for 6-bromo-1,2,3,4-tetrahydroisoquinoline (Analog) | Predicted Impact of 3-Methyl Group |

| Molecular Weight | 212.09 g/mol [6] | Increased to 226.11 g/mol |

| Melting Point (°C) | Data not available | Likely similar or slightly lower |

| Boiling Point (°C) | 283 °C[7] | Likely slightly higher |

| Aqueous Solubility | Low (predicted) | Likely lower |

| pKa | 9.26 ± 0.20 (Predicted)[7] | Likely similar, may be slightly higher |

| logP | Data not available | Expected to be higher |

Acidity Constant (pKa): The Key to Ionization

The pKa is a measure of the acidity of a compound and is critical for predicting its degree of ionization at a given pH. For a basic compound like a tetrahydroisoquinoline, the pKa refers to the equilibrium constant of its conjugate acid. This property profoundly influences solubility, permeability across biological membranes, and binding to target proteins.[8]

-

Expert Analysis: The secondary amine in the tetrahydroisoquinoline ring is the primary basic center. The predicted pKa of 9.26 for the unmethylated analog suggests that at physiological pH (7.4), the compound will be predominantly in its protonated, cationic form.[7] The addition of a methyl group at the C3 position is not expected to dramatically alter the electronic environment of the distal nitrogen atom. Therefore, the pKa of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is likely to be very similar to its unmethylated counterpart, possibly slightly higher due to the weak electron-donating inductive effect of the alkyl group.

Experimental Protocol for pKa Determination by Potentiometric Titration

This method is a gold standard for its accuracy and reliability.[9] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[10][11]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically around 1 mM).[11]

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH readings.[11]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[11]

-

Titration: Add small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) to the solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This corresponds to the inflection point of the titration curve.

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.[12]

-

Expert Analysis: The aromatic ring and the bromine atom contribute to the lipophilicity of the scaffold. The addition of a methyl group at the C3 position will increase the overall lipophilicity of the molecule due to its nonpolar, aliphatic nature. Consequently, the logP of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is expected to be higher than that of 6-bromo-1,2,3,4-tetrahydroisoquinoline. This increased lipophilicity might enhance membrane permeability but could also lead to increased metabolic liability or off-target binding if not carefully balanced.

Experimental Protocol for logP/logD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP and logD values.[2][12]

Methodology:

-

Phase Saturation: Prepare a mixture of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD determination). Shake vigorously for 24 hours to ensure mutual saturation of the two phases, then allow them to separate completely.[2][8]

-

Compound Partitioning: Accurately prepare a stock solution of the test compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this stock solution to a mixture of the pre-saturated n-octanol and buffer in a vial.[2]

-

Equilibration: Cap the vial and shake it gently for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[8]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation:

-

logP (for non-ionizable compounds): logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in water] )

-

logD (for ionizable compounds at a specific pH): logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

-

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug.[14] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.[14]

-

Expert Analysis: The parent 6-bromo-1,2,3,4-tetrahydroisoquinoline is expected to have low aqueous solubility in its neutral form due to its significant lipophilic character. However, as a basic compound, its solubility will be highly pH-dependent, increasing significantly in acidic environments where it forms the more soluble protonated salt. The addition of the C3-methyl group, by increasing the molecule's lipophilicity, is predicted to further decrease its intrinsic aqueous solubility.

Experimental Protocol for Thermodynamic Aqueous Solubility Determination

The shake-flask method is also the gold standard for determining thermodynamic or equilibrium solubility.[15][16]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4). The presence of excess solid is crucial to ensure a saturated solution is formed.[16]

-

Equilibration: Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[17]

-

Separation of Solid: Separate the undissolved solid from the solution by filtration or centrifugation. It is critical to ensure that no solid particles are carried over into the sample for analysis.[18]

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the protons on the saturated heterocyclic ring, the secondary amine proton, and the methyl group protons. The chemical shifts and coupling patterns would be characteristic of the tetrahydroisoquinoline scaffold.

-

¹³C NMR: The spectrum would display distinct signals for each of the 10 carbon atoms in the molecule, including the aromatic carbons (one of which would be significantly affected by the bromine substituent) and the aliphatic carbons of the heterocyclic ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio). Fragmentation patterns would likely involve cleavage of the heterocyclic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the critical physicochemical properties of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, a molecule of interest in modern drug discovery. While a lack of direct experimental data necessitates a predictive approach based on its structural analog, 6-bromo-1,2,3,4-tetrahydroisoquinoline, we have established a solid foundation for understanding its likely behavior. The addition of the C3-methyl group is anticipated to increase the molecular weight and lipophilicity, likely leading to a slight increase in boiling point and a decrease in aqueous solubility, with minimal impact on the pKa.

The detailed, field-tested experimental protocols provided herein offer a clear roadmap for researchers to precisely determine these properties in the laboratory. Such empirical data is indispensable for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of this and similar scaffolds into successful drug candidates. The logical progression from structural analysis to predictive assessment and finally to a blueprint for experimental validation embodies the principles of rigorous scientific inquiry in the pharmaceutical sciences.

Visualizations

Diagram 1: Physicochemical Property Interdependence

Caption: Parallel workflows for experimental physicochemical characterization.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Lin, S., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

Kruve, A., et al. (2014). Development of Methods for the Determination of pKa Values. Analytical and Bioanalytical Chemistry, 406(27), 6757-6766. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

AWS. (n.d.). A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Retrieved from [Link]

- Unknown. (n.d.). Potentiometric Titration of an Unknown Weak Acid.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl (-)-3S-6-bromo-8-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]

Sources

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 6-BROMO-3-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 886365-45-3 [m.chemicalbook.com]

- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 226942-29-6 [m.chemicalbook.com]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

"6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

Preamble: Charting a Course into the Mechanism of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Derivatives of this core structure have demonstrated a vast pharmacological landscape, engaging with targets ranging from G-protein coupled receptors to critical cellular enzymes.[3][5][6] This guide focuses on a specific, under-investigated analog: 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline .

While the broader THIQ class is known for activities including antitumor, antimicrobial, and cardiovascular effects, the precise mechanism of action for this specific substituted molecule remains largely uncharacterized in publicly available literature.[1][3][7] This document, therefore, serves as a technical roadmap for researchers and drug development professionals. It outlines a logical, hypothesis-driven approach to systematically uncover and validate the molecular mechanism of this compound.

Based on structure-activity relationship (SAR) data from related THIQ analogs that have shown activity as phosphodiesterase (PDE) inhibitors, we will proceed with the primary hypothesis that 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline acts as an inhibitor of phosphodiesterase-4 (PDE4) , a key enzyme in regulating intracellular cyclic adenosine monophosphate (cAMP) levels and a validated target for inflammatory and neurological disorders.

Part 1: The Hypothesis - Targeting the cAMP Signaling Pathway via PDE4 Inhibition

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes. Its intracellular concentration is tightly regulated by the synthesizing enzymes, adenylyl cyclases, and the degrading enzymes, phosphodiesterases. The PDE4 enzyme family is specific for cAMP and is predominantly expressed in inflammatory cells and in the central nervous system. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in the modulation of downstream signaling pathways, most notably the suppression of pro-inflammatory mediators.

Our central hypothesis is that the structural features of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline allow it to bind to the active site of PDE4, preventing the hydrolysis of cAMP.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Hypothesized PDE4 Inhibition by 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.

Part 2: Experimental Validation Workflow

A multi-tiered approach is essential for validating the proposed mechanism. This workflow begins with computational modeling to predict binding affinity, followed by direct enzymatic assays, and culminates in cell-based functional assays to confirm downstream physiological effects.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

This technical guide provides a comprehensive overview of the spectral characterization of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in medicinal chemistry and drug development. The tetrahydroisoquinoline scaffold is a privileged structure, and understanding the precise spectral signature of its derivatives is paramount for synthesis validation, quality control, and further functionalization studies.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by established spectroscopic principles and data from closely related analogs.

Introduction: The Significance of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline

6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core.[1] The presence of a bromine atom at the 6-position provides a versatile handle for synthetic chemists, enabling further molecular elaboration through cross-coupling reactions.[1] The methyl group at the 3-position introduces a chiral center, making stereoselective synthesis and characterization crucial for understanding its interaction with biological targets. Accurate spectral analysis is therefore not merely a routine characterization step but a foundational requirement for its application in research and development.

Molecular Structure and Isomerism

A clear understanding of the molecular structure is the first step in interpreting its spectral data. Below is a diagram of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, highlighting the key structural features.

Caption: Molecular Structure of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of the parent compound, 6-Bromo-1,2,3,4-tetrahydroisoquinoline, and the expected influence of the 3-methyl group.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~ 7.25 | d | ~ 8.5 | Aromatic proton ortho to the bromine atom. |

| H-7 | ~ 7.20 | dd | ~ 8.5, 2.0 | Aromatic proton meta to the bromine and ortho to C8. |

| H-8 | ~ 6.88 | d | ~ 2.0 | Aromatic proton ortho to the bromine and meta to C5. |

| H-1 | ~ 3.90 | m | - | Methylene protons adjacent to the nitrogen and aromatic ring. |

| H-4 | ~ 3.10 | m | - | Methylene protons adjacent to C3. |

| H-3 | ~ 2.90 | m | - | Methine proton at the chiral center. |

| NH | ~ 1.70 | br s | - | Amine proton, chemical shift can vary with concentration and solvent. |

| 3-CH₃ | ~ 1.20 | d | ~ 6.5 | Methyl protons coupled to the H-3 methine. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-8a | ~ 135 | Quaternary aromatic carbon. |

| C-4a | ~ 133 | Quaternary aromatic carbon. |

| C-7 | ~ 130 | Aromatic CH. |

| C-5 | ~ 128 | Aromatic CH. |

| C-8 | ~ 127 | Aromatic CH. |

| C-6 | ~ 118 | Aromatic carbon attached to bromine. |

| C-1 | ~ 48 | Methylene carbon adjacent to nitrogen. |

| C-3 | ~ 45 | Methine carbon at the chiral center. |

| C-4 | ~ 30 | Methylene carbon. |

| 3-CH₃ | ~ 20 | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

-

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum is typically recorded in the wavenumber range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3300 - 3400 | N-H stretch | Medium | Characteristic of a secondary amine. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | |

| 2800 - 3000 | Aliphatic C-H stretch | Strong | From the methyl and methylene groups. |

| 1550 - 1600 | C=C stretch | Medium | Aromatic ring vibrations. |

| 1450 - 1500 | C-H bend (aliphatic) | Medium | |

| 1000 - 1100 | C-N stretch | Medium | |

| 500 - 600 | C-Br stretch | Strong | Characteristic of a bromo-aromatic compound. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

For 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (Molecular Formula: C₁₀H₁₂BrN, Molecular Weight: 226.11 g/mol ), the following features are expected in the electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 225 and 227 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z 210/212.

-

Loss of a bromine atom (-Br): A peak at m/z 146.

-

Retro-Diels-Alder (RDA) fragmentation: This is a common fragmentation pathway for tetrahydroisoquinolines, although it may be less favored than benzylic cleavage.

-

Benzylic Cleavage: Cleavage of the C1-C8a or C4-C4a bonds is expected to be a major fragmentation route, leading to stable benzylic carbocations.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation information.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The comprehensive spectral analysis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, ensuring the quality and integrity of this important chemical entity.

References

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. 2021. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

-

Infrared Spectroscopy. Doc Brown's Chemistry. [Link]

Sources

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a heterocyclic motif of significant interest in the field of medicinal chemistry.[1][2] This nitrogen-containing scaffold is a common feature in a vast array of natural products, particularly isoquinoline alkaloids, and is recognized as a "privileged structure."[3][4] This designation stems from its ability to serve as a versatile template for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][5] Consequently, both naturally occurring and synthetic THIQ derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases.[1][2] This guide will provide a comprehensive overview of the diverse biological activities of substituted THIQs, with a focus on their anticancer, antimicrobial, and neuropharmacological properties, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity of Substituted Tetrahydroisoquinolines

The quest for novel and effective anticancer agents has identified the THIQ scaffold as a promising starting point for drug design.[6][7] Substituted THIQs have demonstrated significant cytotoxic effects against various cancer cell lines, acting through a multitude of mechanisms.[8][9] These include the induction of apoptosis, inhibition of cell cycle progression, disruption of cell migration, and the inhibition of crucial enzymes involved in cancer proliferation.[10][11]

Mechanisms of Anticancer Action

Substituted THIQs exert their anticancer effects through diverse and often multi-targeted mechanisms:

-

Induction of Apoptosis and Cell Cycle Arrest: Many THIQ derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[6] They can modulate the expression of key apoptotic proteins, such as those in the Bcl-2 family, and activate caspases, the executive enzymes of apoptosis.[11] Furthermore, some THIQs can induce cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell division and proliferation.[10]

-

Enzyme Inhibition:

-

Cyclin-Dependent Kinase (CDK) and Dihydrofolate Reductase (DHFR) Inhibition: Certain novel THIQs have been identified as potent inhibitors of CDK2 and DHFR.[12][13] For instance, compound 7e from one study was found to be a potent CDK2 inhibitor with an IC50 of 0.149 µM, while compound 8d was a significant DHFR inhibitor with an IC50 of 0.199 µM.[12]

-

KRas Inhibition: The Kirsten rat sarcoma (KRas) oncogene is frequently mutated in various cancers.[5] Specific THIQ derivatives have been designed as KRas inhibitors, with substitutions on the phenyl ring, such as a chloro group, enhancing their inhibitory activity.[5]

-

-

Inhibition of Tubulin Polymerization: Similar to other successful anticancer drugs, some THIQs can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[8][10] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of THIQs is highly dependent on the nature and position of their substituents.[14][15] Key SAR observations include:

-

Electron-withdrawing or electron-donating groups on the aromatic ring can significantly modulate the anticancer potency.[14] For example, a chloro group at the 4-position of a phenyl substituent has been shown to enhance KRas inhibition.[5]

-

The substituents at the N2 and C1 positions of the THIQ core are crucial for activity and can be modified to fine-tune the pharmacological properties.[6][16]

-

The stereochemistry of the molecule can also play a critical role in its biological activity.

Quantitative Data on Anticancer THIQ Derivatives

| Compound ID | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| GM-3-18 | Chloro group at 4-position of phenyl ring | Colon Cancer Cell Lines | 0.9 - 10.7 | KRas Inhibition | [5] |

| Compound 7e | (Structure not specified) | A549 (Lung) & MCF7 (Breast) | Potent | CDK2 Inhibition | [12][13] |

| Compound 8d | (Structure not specified) | A549 (Lung) & MCF7 (Breast) | Potent | DHFR Inhibition | [12][13] |

| Trabectedin | Complex natural product | Soft Tissue Sarcoma, Ovarian Cancer | Potent | DNA binding | [5][17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test THIQ compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway induced by substituted THIQs.

Antimicrobial Activity of Substituted Tetrahydroisoquinolines

The THIQ scaffold is also a valuable template for the development of novel antimicrobial agents.[2] Derivatives have shown activity against a range of pathogens, including bacteria and fungi.[1]

Mechanisms of Antimicrobial Action

-

Antibacterial Activity: Substituted THIQs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[2] Some compounds have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][18] The mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase and MurE synthetase, which is involved in peptidoglycan biosynthesis.[2]

-

Antifungal Activity: Certain N-substituted and pyrrolo-THIQ fused systems have exhibited significant antifungal potency against pathogenic fungi such as Candida albicans.[1]

Structure-Activity Relationship (SAR) Insights

-

For anti-mycobacterial activity, 5,8-disubstituted THIQs have been found to be effective, with potency often correlating with increased lipophilicity.[2][18]

-

The nature of the linking group in the side chain is important for target binding; for instance, -CH2- or -CONH- linkers were more effective than -CO- or -COCH2- linkers in a series of anti-TB compounds.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology (Broth Microdilution):

-

Compound Preparation: Prepare a series of two-fold dilutions of the test THIQ compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) in the same broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualization of DNA Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by substituted THIQs.

Neuropharmacological Effects of Substituted Tetrahydroisoquinolines

The structural similarity of some THIQs to endogenous neurochemicals and known neurotoxins like MPTP has led to extensive investigation of their effects on the central nervous system (CNS).[19][20] Interestingly, substituted THIQs can exhibit both neuroprotective and neurotoxic properties, largely dependent on their specific chemical structure.[21]

Neuroprotection

Certain THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective effects.[22] The mechanisms underlying this protection are multifaceted and include:

-

Free Radical Scavenging: These compounds can act as antioxidants, neutralizing harmful reactive oxygen species (ROS) that contribute to neuronal damage.[22]

-

Inhibition of Glutamate-Induced Excitotoxicity: 1MeTIQ has been shown to prevent glutamate-induced cell death by antagonizing the NMDA receptor, thereby blocking excessive Ca2+ influx which can trigger neuronal apoptosis.[22]

-

Modulation of NMDA Receptors: Some THIQs are positive allosteric modulators of NMDA receptors containing specific subunits (e.g., GluN2B, GluN2C, GluN2D), which could have therapeutic implications in neurological disorders.[23][24]

Neurotoxicity

Conversely, other THIQs, such as tetrahydropapaveroline (THP), are considered putative neurotoxins implicated in the pathology of Parkinson's disease.[19][25] Their neurotoxic effects are thought to arise from:

-

Inhibition of Mitochondrial Respiration: These compounds can inhibit complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress.[19][26]

-

Oxidation and ROS Production: THIQs with catechol moieties can readily oxidize to form reactive o-quinones and produce ROS, causing damage to neurons.[19][25]

Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate stimulation.

Step-by-Step Methodology:

-

Neuronal Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates.

-

Compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the test THIQ compound for 1-2 hours.

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a specified period (e.g., 24 hours). Include a control group with no glutamate and a group with glutamate but no test compound.

-

Viability Assessment: Assess cell viability using a method such as the LDH (lactate dehydrogenase) assay, which measures membrane integrity, or the MTT assay.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the glutamate-only control.

Visualization of Glutamatergic Synapse Modulation

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 16. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Bromine Substitution in Tetrahydroisoquinoline Activity: A Technical Guide for Drug Discovery Professionals

Preamble: Beyond the Core Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework adept at engaging with diverse biological targets, from G-protein coupled receptors and ion channels to critical enzymes involved in oncogenesis.[2][3] However, the true therapeutic potential of the THIQ core is often unlocked through precise, strategic functionalization. This guide delves into a critical, yet nuanced, aspect of THIQ derivatization: the role of bromine substitution in modulating biological activity.

For the seasoned researcher, the introduction of a halogen atom is a calculated move. It is not merely a tool for adding molecular weight, but a sophisticated method to modulate lipophilicity, metabolic stability, and, most importantly, target engagement. Bromine, with its unique combination of size, electronegativity, and polarizability, offers a distinct advantage in this context. This guide will explore the causality behind leveraging bromine substitution in THIQ-based drug candidates, moving beyond simple structure-activity relationships (SAR) to a deeper understanding of the mechanistic implications for enhanced potency and selectivity.

Section 1: The Brominated THIQ in Profile — A Case Study in KRas Inhibition

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a notoriously challenging target in oncology. As a small GTPase, it functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical downstream signaling pathways like RAF-MEK-ERK and PI3K-AKT-mTOR.[1][3][4] Mutations that lock KRas in its active state lead to uncontrolled cell proliferation and survival, making it a key driver in numerous cancers, including colorectal, lung, and pancreatic cancers.[1][5]

The development of small molecule inhibitors that can directly target KRas has been a long-standing goal. Recent research into THIQ derivatives has shown significant promise in this area. A key finding has been that the introduction of an electronegative halogen substituent onto the THIQ scaffold can significantly enhance KRas inhibitory activity.[5]

Quantitative Impact of Halogenation on KRas Inhibition

While this guide focuses on bromine, a compelling illustration of halogen impact comes from a closely related chloro-substituted analog, compound GM-3-18 . Studies on a panel of colorectal cancer (CRC) cell lines demonstrated that the presence of a chlorine atom at the 4-position of a phenyl ring appended to the THIQ core resulted in potent KRas inhibition.[5] This highlights the principle that electronegative substitution is a viable strategy for enhancing potency.

| Compound ID | Substitution | Target Cell Line | IC50 (µM) |

| GM-3-18 | 4-Chloro-phenyl | Colo320 | 1.6 |

| GM-3-18 | 4-Chloro-phenyl | DLD-1 | 2.6 |

| GM-3-18 | 4-Chloro-phenyl | HCT116 | 0.9 |

| GM-3-18 | 4-Chloro-phenyl | SNU-C1 | 10.7 |

| GM-3-18 | 4-Chloro-phenyl | SW480 | 1.8 |

| Data summarized from Ghazzali et al., 2020.[5] |

The potent, low micromolar activity of GM-3-18 across multiple KRas-driven cancer cell lines underscores the value of this strategic halogenation.[5]

The Mechanistic Rationale: Why Bromine?

While chlorine proves effective, bromine offers a unique set of physicochemical properties that can be exploited for even greater gains in affinity and selectivity.

-

Size and Polarizability: Bromine is larger and more polarizable than chlorine. This allows it to form more significant van der Waals interactions and, crucially, engage in halogen bonding . A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a protein backbone.[6] This interaction, analogous to a hydrogen bond, can provide a critical anchor point within a binding pocket, enhancing ligand affinity in a way that smaller halogens cannot.[6]

-

Lipophilicity: Bromine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets like KRas. This must be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.

-

Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, potentially improving the half-life of the compound. A pharmacokinetic study of a synthetic brominated THIQ alkaloid, 1-(3′-bromophenyl)-heliamine (BH), demonstrated rapid absorption and clearance in rats, indicating that the brominated scaffold is readily processed in vivo.[7]

Molecular docking studies on chloro-substituted THIQs have suggested that the halogenated phenyl ring engages with a key hydrophobic pocket of the KRas protein, with interactions noted with residues such as Leu56, Tyr64, and Tyr71.[8] It is highly probable that a bromine atom at this position would form even stronger interactions, potentially including a halogen bond with a backbone carbonyl, thereby providing a clear rationale for its superior potential in enhancing binding affinity.

Section 2: Synthesis of Brominated Tetrahydroisoquinolines

The construction of the THIQ core is typically achieved through classic named reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. The choice of starting materials is critical for introducing the bromine substituent at the desired position.

Synthetic Strategy Overview

A common and effective strategy involves starting with a brominated phenylethylamine or a brominated phenylacetonitrile. This ensures the bromine atom is incorporated into the core aromatic ring of the THIQ scaffold from the outset.

The following diagram illustrates a typical drug discovery and development workflow for creating and evaluating novel brominated THIQ derivatives.

Detailed Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

This protocol is adapted from a patented synthetic method and provides an efficient route to a key brominated THIQ intermediate.[9] This self-validating system ensures high purity of the final compound through sequential, well-characterized chemical transformations.

Starting Material: 3-Bromophenylacetonitrile

Step 1: Reduction to 3-Bromophenethylamine

-

To a solution of 3-bromophenylacetonitrile in methanol, add Raney nickel catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine.

Step 2: N-Carbomethoxylation

-

Dissolve the 3-bromophenethylamine in a suitable organic solvent (e.g., tetrahydrofuran).

-

Add an acid scavenger, such as triethylamine.

-

Cool the mixture and add methyl chloroformate dropwise, maintaining a low temperature.

-

Allow the reaction to proceed to completion.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield methyl (3-bromophenethyl)carbamate.

Step 3: Cyclization via Pictet-Spengler Type Reaction

-

In a reaction vessel, combine the methyl (3-bromophenethyl)carbamate and glyoxylic acid in tetrahydrofuran.

-

Add concentrated sulfuric acid cautiously as a catalyst.

-

Heat the mixture under reflux conditions for several hours.

-

After completion, quench the reaction with cold water and extract the product with dichloromethane.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Step 4: Hydrolysis to the Final Product

-

Add the product from Step 3 to an aqueous solution of sulfuric acid (e.g., 10 M).

-

Heat the mixture under reflux for 6-8 hours to hydrolyze the ester and carbamate groups.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to a pH of ~7.

-

The solid product will precipitate. Collect the solid by filtration, wash with water, and dry to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Section 3: Mechanism of Action and Signaling Pathways

As established, halogenated THIQs show significant promise as inhibitors of the KRas signaling pathway. Understanding this pathway is crucial for appreciating the therapeutic potential of these compounds.

The KRas Signaling Cascade

KRas activation is initiated by upstream signals from receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). This triggers a cascade that ultimately leads to the activation of downstream effector pathways responsible for cell growth and survival.

The diagram below illustrates the canonical KRas signaling pathway and highlights the point of intervention for a direct KRas inhibitor.

A brominated THIQ inhibitor is designed to bind to the KRas-GTP complex, preventing it from interacting with its downstream effectors like RAF and PI3K.[1][3] This effectively shuts down the aberrant signaling, leading to an anti-proliferative effect in cancer cells. The enhanced binding affinity afforded by the bromine atom is key to achieving potent and sustained inhibition.

Conclusion and Future Outlook

The strategic incorporation of bromine into the tetrahydroisoquinoline scaffold represents a sophisticated and powerful approach in modern drug design. Far from being a simple steric addition, the bromine atom acts as a key modulator of electronic and physicochemical properties, enhancing target affinity through mechanisms like halogen bonding and improving pharmacokinetic profiles. The case study of KRas inhibition, supported by quantitative data from related halogenated analogs, provides a compelling argument for the focused exploration of brominated THIQs.

As our understanding of non-covalent interactions deepens and our synthetic methodologies become more refined, the rational design of brominated THIQs will undoubtedly lead to the development of next-generation therapeutics with superior potency, selectivity, and clinical efficacy. The principles outlined in this guide serve as a foundational framework for researchers and drug development professionals aiming to harness the full potential of this remarkable chemical entity.

References

-

Title: KRAS signaling pathway and relevant inhibitors of each node. Source: ResearchGate URL: [Link]

- Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid Source: Google Patents URL

-

Title: KRAS signaling pathways with targeting drugs Source: ResearchGate URL: [Link]

-

Title: Small molecular inhibitors for KRAS-mutant cancers Source: Frontiers in Oncology URL: [Link]

-

Title: Diagram of signaling pathways related to KRAS. Source: ResearchGate URL: [Link]

-

Title: Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Schematic illustration of the KRAS signaling pathway. Source: ResearchGate URL: [Link]

-

Title: Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline Source: Future Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies Source: MDPI URL: [Link]

-

Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]

-

Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design Source: PubMed URL: [Link]

-

Title: Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives Source: International Journal of Scientific & Technology Research URL: [Link]

-

Title: Green Synthesis of Some tetrahydroquinoline derivatives and evaluation as anticancer agents Source: ResearchGate URL: [Link]

-

Title: The role of halogen bonding in inhibitor recognition and binding by protein kinases Source: PubMed URL: [Link]

-

Title: Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats Source: National Institutes of Health (PMC) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]